molecular formula C11H20N2O2 B3088946 tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 1187931-66-3

tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B3088946
CAS No.: 1187931-66-3
M. Wt: 212.29
InChI Key: RBLOMFQUEUBEBG-RKDXNWHRSA-N
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Description

tert-Butyl (1R,4R)-2,5-diazabicyclo[222]octane-2-carboxylate is a bicyclic compound with a unique structure that includes two nitrogen atoms within a rigid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for specific interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to active sites, inhibiting or modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with similar structural features but without the tert-butyl and carboxylate groups.

    Quinuclidine: Another bicyclic amine with a different ring structure and functional groups.

Uniqueness

tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific functional groups and stereochemistry. The presence of the tert-butyl group and the carboxylate moiety provides distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

IUPAC Name

tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLOMFQUEUBEBG-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147512
Record name rel-1,1-Dimethylethyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-66-3
Record name rel-1,1-Dimethylethyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
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tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
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tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
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tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 5
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 6
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

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